
Tert-butyl 4-(3,4-difluorophenyl)piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(3,4-difluorophenyl)piperazine-1-carboxylate, commonly referred to as TB-4-DFPC, is a compound that has been studied for its potential applications in scientific research. TB-4-DFPC is a small molecule that has been used in a variety of research settings, including in the study of enzyme inhibition, drug metabolism, and protein-protein interactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- The compound has been synthesized and characterized through various methods including LCMS, NMR, IR, and CHN elemental analysis. Its crystal structure was determined using X-ray diffraction, revealing intermolecular interactions and three-dimensional architecture. It exhibited moderate anthelmintic activity but poor antibacterial activity (Sanjeevarayappa et al., 2015).
Biological Evaluation of Derivatives :
- Derivatives of N-Boc piperazine, including ester and hydrazide derivatives, have been synthesized and characterized. They showed moderate antibacterial and antifungal activities against various microorganisms (Kulkarni et al., 2016).
Anticorrosive Behaviour :
- A novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, demonstrated effective corrosion inhibition properties for carbon steel in acidic conditions. Its inhibition efficiency was found to be as high as 91.5% at certain concentrations, and the adsorption onto the metal surface followed the Langmuir adsorption isothermal model (Praveen et al., 2021).
Synthesis of Biologically Active Compounds :
- The compound has been used as an important intermediate in the synthesis of biologically active benzimidazole compounds and small molecule anticancer drugs (Liu Ya-hu, 2010); (Binliang Zhang et al., 2018).
Stereochemical Studies :
- The stereochemical properties of the compound and its derivatives have been studied, contributing to the development of chiral intermediates used in the synthesis of various medicinal compounds (McDermott et al., 2008).
Structural Analysis :
- Detailed structural analyses of the compound and its derivatives have been conducted to understand their molecular conformations and intermolecular interactions, which are important for their biological activities and potential applications (Anthal et al., 2018).
Wirkmechanismus
Target of Action
Many piperazine derivatives are known to interact with various receptors in the nervous system, such as serotonin and dopamine receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, if it targets serotonin receptors, it might increase or decrease the activity of these receptors, leading to changes in nerve signal transmission .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, if it affects serotonin receptors, it could influence the serotonin signaling pathway .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. These could range from changes in cell signaling to effects on overall brain function .
Biochemische Analyse
Biochemical Properties
Tert-butyl 4-(3,4-difluorophenyl)piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in cell growth and differentiation . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the specific target and context. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but it may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in metabolic pathways and cellular function . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects transition from beneficial to harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in the synthesis and degradation of key metabolic intermediates, leading to changes in the concentrations of these metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different cellular compartments and tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with target biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
tert-butyl 4-(3,4-difluorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-12(16)13(17)10-11/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREHQZPFXMCVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801170757 | |
| Record name | 1,1-Dimethylethyl 4-(3,4-difluorophenyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801170757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951626-88-3 | |
| Record name | 1,1-Dimethylethyl 4-(3,4-difluorophenyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951626-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(3,4-difluorophenyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801170757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



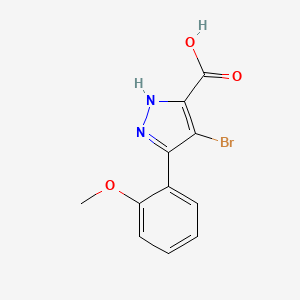
![2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1440130.png)
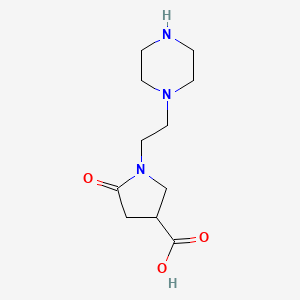

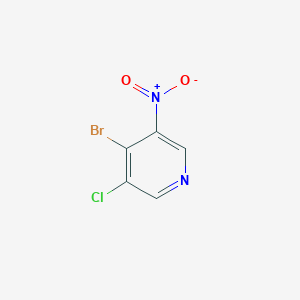
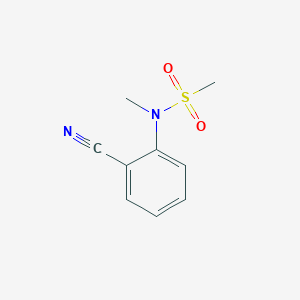


![[1-(3-Fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1440140.png)
![2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1440141.png)
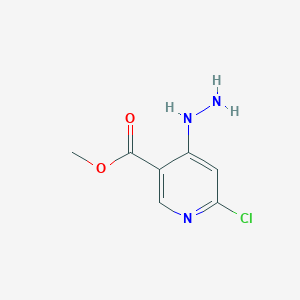
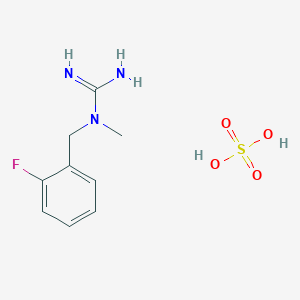
![2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B1440145.png)
